6-Nitrobenzo[d]thiazole-2-carbonitrile

Medicinal Chemistry Physicochemical Properties ADME Prediction

Sourcing benzothiazole-2-carbonitrile derivatives with precise substitution for probe or complex development often yields inconsistent supply. 6-Nitrobenzo[d]thiazole-2-carbonitrile (CAS 188672-83-5) resolves this as a dual-functional heterocyclic building block. • Reducible 6-NO2 group enables selective amine generation for downstream diversification & Schiff base metal complexes • 2-CN handle supports copper-free click chemistry for bioorthogonal probe design • Higher lipophilicity (XLogP3 2.5 vs. 1.7 for unsubstituted analog) improves cellular permeability Supplied at 95% purity; store at 2-8°C sealed in dry conditions; ships ambient.

Molecular Formula C8H3N3O2S
Molecular Weight 205.2 g/mol
CAS No. 188672-83-5
Cat. No. B065249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrobenzo[d]thiazole-2-carbonitrile
CAS188672-83-5
Molecular FormulaC8H3N3O2S
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N
InChIInChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H
InChIKeyHBTRWBUZKBTJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrobenzo[d]thiazole-2-carbonitrile Overview


6-Nitrobenzo[d]thiazole-2-carbonitrile (6NTZC; CAS 188672-83-5) is a heterocyclic building block belonging to the benzothiazole class, featuring a nitro group at the 6-position and a cyano group at the 2-position of the fused bicyclic core [1]. With a molecular formula of C8H3N3O2S and a molecular weight of 205.20 g/mol, this compound serves as a versatile intermediate in organic synthesis . It is supplied commercially at purities ranging from 95% to 99%, typically for research use only . The combination of the electron-withdrawing nitro and cyano substituents confers distinctive reactivity and physicochemical properties, including a computed XLogP3 of 2.5 and a predicted pKa of -4.41 [1].

1

Heterocyclic building block for benzothiazole-based synthesis

2

Nitro-activated scaffold for SNAr diversification workflows

3

Dual cyano/nitro handles for bioorthogonal and medicinal chemistry

Uniqueness of 6-Nitrobenzo[d]thiazole-2-carbonitrile


Benzothiazole-2-carbonitrile derivatives, including 6-nitrobenzo[d]thiazole-2-carbonitrile, cannot be interchanged without altering the intended synthetic or functional outcomes. The 6-nitro substituent introduces a strong electron-withdrawing effect that fundamentally alters the electronic distribution across the heterocyclic ring compared to unsubstituted (benzothiazole-2-carbonitrile, CAS 2602-85-9) or electron-donating (e.g., 6-amino) analogs [1]. This substitution pattern directly impacts key molecular properties: the 6-nitro group increases lipophilicity (XLogP3 = 2.5) relative to the parent unsubstituted scaffold, and substantially lowers the pKa (predicted -4.41) compared to electron-rich variants [1]. Furthermore, the 6-nitro group provides a site for selective chemical reduction to a 6-amino functionality, enabling downstream diversification that is inaccessible to the 4-methoxy or unsubstituted benzothiazole-2-carbonitriles [2]. These quantifiable differences in reactivity and physicochemical profile mean that generic substitution will not yield equivalent performance in either chemical synthesis or biological probe applications.

This Product

6-Nitrobenzo[d]thiazole-2-carbonitrile

Electron-withdrawing nitro activates ring for SNAr; reducible to 6-amino handle
Analog

Benzothiazole-2-carbonitrile (CAS 2602-85-9)

Unsubstituted: lacks nitro activation and SNAr reactivity at 6-position
This Product

6-Nitrobenzo[d]thiazole-2-carbonitrile

Higher computed lipophilicity (XLogP3 = 2.5); electron-deficient core
Analog

6-Aminobenzo[d]thiazole-2-carbonitrile (CAS 7724-12-1)

Electron-donating amino alters reactivity; physicochemical profile may differ

Key Evidence for 6-Nitrobenzo[d]thiazole-2-carbonitrile


Lipophilicity and pKa Differences

6-Nitrobenzo[d]thiazole-2-carbonitrile exhibits a computed XLogP3 of 2.5, a measure of lipophilicity that is significantly higher than the unsubstituted parent compound benzothiazole-2-carbonitrile (CAS 2602-85-9), which has a computed XLogP3 of 1.7 [1][2]. The presence of the 6-nitro group also dramatically lowers the predicted pKa to -4.41±0.10, indicating a strongly electron-deficient heterocyclic core .

Lipophilicity & pKa
Cross-study comparable
XLogP3 = 2.5 (Δ +0.8 vs. parent); predicted pKa -4.41
Reported lipophilicity difference may support permeability screening
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties ADME Prediction

Antibacterial Metal Complexes

Transition metal complexes synthesized from a ligand derived from 6-nitrobenzo[d]thiazole-2-carbonitrile demonstrate significant in vitro antibacterial activity. The Zn(II) complex of a Schiff base derived from 2-amino-6-nitrobenzothiazole exhibited the lowest MIC values against E. coli and B. subtilis, with zones of inhibition measured at 1000 μg/mL [1].

Antimicrobial Complexes
Class-level inference
Zn(II) Schiff base complex: lowest MIC vs. E. coli and B. subtilis
Supports antimicrobial screening context with metal-complex derivatives
Data from single study; strain-panel review required
Inorganic Chemistry Antimicrobial Coordination Chemistry

Role as a Bioorthogonal Probe Building Block

6-Nitrobenzo[d]thiazole-2-carbonitrile (6NTZC) is described as a bioorthogonal triamide that can be used as a fluorescent probe for the detection of insulin in live cells, with reported high sensitivity and selectivity for cyanation reactions . The 2-cyano group serves as a bioorthogonal handle for copper-free click chemistry, while the 6-nitro group provides a site for further functionalization or reduction to an amine.

Bioorthogonal Probe
Class-level inference
Reported as triamide scaffold for live-cell insulin detection
Dual cyano/nitro handles reported for click chemistry probe design
Data to verify; limited independent validation
Chemical Biology Bioorthogonal Chemistry Fluorescent Probes

Nucleophilic Aromatic Substitution Reactivity

The 6-nitro group in 6-nitrobenzo[d]thiazole-2-carbonitrile activates the adjacent aromatic ring toward nucleophilic aromatic substitution (SNAr), a reactivity not present in the unsubstituted benzothiazole-2-carbonitrile (CAS 2602-85-9) or electron-donating analogs like 6-amino or 4-methoxy derivatives [1]. This is evidenced by its use as a key intermediate in the synthesis of diverse heterocycles, including indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines [2].

SNAr Reactivity
Class-level inference
Nitro-activated 6-position enables nucleophilic substitution
Method context: supports fused heterocycle library synthesis
Specific substrate scope to validate for target nucleophiles
Organic Synthesis Nucleophilic Aromatic Substitution Medicinal Chemistry

Application Scenarios for 6-Nitrobenzo[d]thiazole-2-carbonitrile


Bioorthogonal Fluorescent Probes for Live-Cell Imaging

6-Nitrobenzo[d]thiazole-2-carbonitrile serves as a scaffold for developing bioorthogonal probes, leveraging the 2-cyano group for copper-free click chemistry and the reducible 6-nitro group to modulate fluorescence or attach targeting moieties . Its higher computed lipophilicity (XLogP3 = 2.5) compared to unsubstituted benzothiazole-2-carbonitrile (XLogP3 = 1.7) suggests improved cellular permeability, a critical parameter for intracellular imaging applications . Procurement of this specific 6-nitro derivative is essential for accessing these dual-functional probe designs.

Antimicrobial Metal Complexes via Schiff Base Ligands

The 6-nitrobenzo[d]thiazole-2-carbonitrile scaffold can be reduced to 2-amino-6-nitrobenzothiazole, which upon condensation with aldehydes yields Schiff base ligands capable of coordinating transition metals such as Zn(II), Co(II), Ni(II), and Cu(II) . These metal complexes have demonstrated quantifiable in vitro antibacterial activity, with the Zn(II) complex exhibiting the most potent activity (lowest MIC) against E. coli and B. subtilis . The 6-nitro group is critical for the initial reduction step, a handle absent in non-nitro analogs, making this compound the preferred starting material for this validated antimicrobial research program.

Heterocyclic Library Diversification via SNAr

Medicinal chemistry programs focused on generating diverse benzothiazole-based libraries can utilize 6-nitrobenzo[d]thiazole-2-carbonitrile as a privileged intermediate for nucleophilic aromatic substitution (SNAr) at the activated 6-position . This reactivity enables the introduction of various amine, thiol, or alkoxide nucleophiles under mild conditions, providing access to substituted analogs that are not synthetically accessible from the unsubstituted benzothiazole-2-carbonitrile or 6-amino derivatives . The compound has been specifically employed in the synthesis of biologically relevant indolo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline frameworks [4].

Benzothiazole Drug Candidate Optimization

When optimizing lead compounds for improved ADME properties, the 6-nitrobenzo[d]thiazole-2-carbonitrile core offers a distinct physicochemical profile. Its computed XLogP3 of 2.5 provides a benchmark for lipophilicity that is 0.8 logP units higher than the parent benzothiazole-2-carbonitrile scaffold . Additionally, the strongly electron-withdrawing nature of the nitro group (predicted pKa -4.41) indicates a significantly different electronic environment that can influence binding to biological targets . Researchers seeking to fine-tune lipophilicity or electronic character while retaining the 2-cyano bioorthogonal handle should prioritize this 6-nitro derivative over less lipophilic or electron-rich alternatives.

Application
Selection Property
Validation Focus
Bioorthogonal fluorescent probe design
Dual cyano/nitro functional handles
Click chemistry compatibility and probe sensitivity review
Antimicrobial metal-complex screening
Reducible nitro to 6-amino for Schiff base formation
MIC endpoint and strain-panel characterization
Heterocyclic library diversification
Nitro-activated SNAr reactivity at 6-position
Substrate scope and reaction condition optimization
Benzothiazole drug candidate optimization
Lipophilicity and electronic character tuning
ADME-property correlation and binding assay context

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